molecular formula C15H20N6O4 B2396050 N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 836626-89-2

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B2396050
M. Wt: 348.363
InChI Key: FANWRYQQVHQWQZ-UHFFFAOYSA-N
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Description

The compound “N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has methoxyphenyl and methoxypropyl groups attached to the nitrogen atoms and a nitro group attached to the 5-position of the pyrimidine ring.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a pyrimidine core with various functional groups attached. These include a nitro group (-NO2), which is a strong electron-withdrawing group, and methoxy (-OCH3) groups, which are electron-donating. These groups can significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions, while the amine groups might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar nitro, amine, and ether (in the methoxy groups) functionalities would likely make the compound soluble in polar solvents .

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. Standard precautions for handling chemical substances should be followed, including avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The study of pyrimidine derivatives is a rich field with potential for discovering new therapeutic agents. Future research could explore the biological activity of this compound, possibly through in vitro and in vivo studies .

properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-24-9-3-8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-4-6-11(25-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANWRYQQVHQWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

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